trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13608828
InChI: InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m1/s1
SMILES: CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13608828

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester -

Specification

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name ethyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Standard InChI InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m1/s1
Standard InChI Key GDZPWQCQDBQIJJ-TZMCWYRMSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CN(C[C@H]1C)CC2=CC=CC=C2
SMILES CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Configuration

The compound’s IUPAC name, ethyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate, reflects its stereochemistry, with the (3S,4S) configuration defining the spatial arrangement of substituents . The pyrrolidine ring adopts a puckered conformation, with the benzyl and methyl groups occupying trans positions to minimize steric hindrance . Key identifiers include:

PropertyValue
Molecular FormulaC₁₅H₂₁NO₂
Molecular Weight247.33 g/mol
SMILESCCOC(=O)[C@@H]1CN(C[C@H]1C)CC2=CC=CC=C2
InChIKeyGDZPWQCQDBQIJJ-TZMCWYRMSA-N

The trans configuration is critical for its chemical behavior, influencing intermolecular interactions and reactivity in synthetic pathways .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of trans-1-benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester involves multi-step organic reactions, as outlined in patent WO2000015611A1 :

  • Pyrrolidine Ring Formation:
    A cyclization reaction between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and 5-methyl-hex-2-enoic acid ethyl ester in methylene chloride, catalyzed by trifluoroacetic acid (TFA), generates the pyrrolidine core .

  • Stereochemical Control:
    The trans configuration is achieved via thermodynamic control during ring closure, favored by the bulky benzyl and methyl groups adopting equatorial positions .

  • Purification:
    Chromatography on silica gel with 20% ethyl acetate in hexane yields the pure compound .

Industrial-Scale Considerations

Large-scale production optimizes solvent recovery and catalyst reuse. Continuous flow reactors enhance yield (reported up to 95% in small-scale syntheses) while reducing waste . Critical parameters include:

ParameterOptimal Condition
Temperature-5°C to 25°C (step-dependent)
SolventMethylene chloride
Catalyst Loading1 mol% TFA

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s ethyl ester and benzyl groups make it a versatile precursor for:

  • Peptidomimetics: The rigid pyrrolidine scaffold mimics peptide backbones, enabling drug design targeting proteases .

  • Chiral Auxiliaries: Its stereochemical purity facilitates asymmetric synthesis of bioactive molecules .

Comparative Analysis with Analogues

Patent WO2000015611A1 highlights structural analogues, such as trans-4-isobutyl-pyrrolidine-3-carboxylic acid ethyl ester, which differ in alkyl chain length and branching . These modifications alter lipophilicity and binding affinity, as shown below:

CompoundlogP (Calculated)Biological Activity
trans-1-Benzyl-4-methyl derivative2.8Intermediate for protease inhibitors
trans-4-Isobutyl derivative3.1Enhanced membrane permeability

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